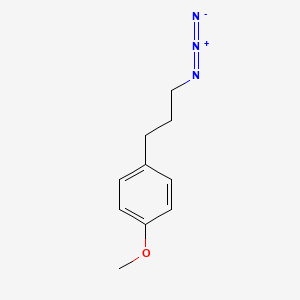

1-(3-Azidopropyl)-4-methoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

583825-29-0 |

|---|---|

Molecular Formula |

C10H13N3O |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-(3-azidopropyl)-4-methoxybenzene |

InChI |

InChI=1S/C10H13N3O/c1-14-10-6-4-9(5-7-10)3-2-8-12-13-11/h4-7H,2-3,8H2,1H3 |

InChI Key |

UDIBAKKSJQBIEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCCN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Azidopropyl 4 Methoxybenzene

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a fundamental and widely employed strategy for the introduction of the azide (B81097) functionality. This typically involves the displacement of a leaving group by an azide salt or the conversion of a primary amine.

Synthesis from Halogenated Precursors Utilizing Azide Salts

A common and direct method for the synthesis of 1-(3-azidopropyl)-4-methoxybenzene involves the reaction of a halogenated precursor, such as 1-(3-bromopropyl)-4-methoxybenzene (B1602041) or 1-(3-chloropropyl)-4-methoxybenzene (B1350913), with an azide salt. Sodium azide (NaN₃) is the most frequently used reagent for this transformation. The reaction proceeds via an SN2 mechanism, where the azide anion acts as the nucleophile, displacing the halide leaving group.

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the azide salt and promote the substitution reaction. Heating the reaction mixture is often necessary to achieve a reasonable reaction rate and high conversion to the desired azide product. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the desired this compound is typically isolated and purified through standard workup and chromatographic procedures.

| Precursor | Reagent | Solvent | Product |

| 1-(3-Bromopropyl)-4-methoxybenzene | Sodium Azide | DMF | This compound |

| 1-(3-Chloropropyl)-4-methoxybenzene | Sodium Azide | DMSO | This compound |

Direct Conversion from Amino Precursors via Diazo-Transfer Reactions

An alternative nucleophilic substitution approach involves the conversion of the corresponding primary amine, 1-(3-aminopropyl)-4-methoxybenzene, to the azide. This is accomplished through a diazo-transfer reaction. digitellinc.comdntb.gov.uachem-station.com This method avoids the need for halogenated precursors and can be particularly useful when the amine is more readily available.

The diazo-transfer reaction typically employs a reagent that can transfer a diazo group (N₂) to the primary amine. A common and relatively safe diazo-transfer reagent is imidazole-1-sulfonyl azide. acs.org The reaction is often carried out in the presence of a base and a copper(II) catalyst. acs.org The process involves the in-situ formation of a diazonium salt intermediate, which is then displaced by an azide source or undergoes rearrangement to yield the final azide product. Recent advancements have focused on developing safer and more efficient diazo-transfer reagents and protocols. digitellinc.com

| Precursor | Reagent | Product |

| 1-(3-Aminopropyl)-4-methoxybenzene | Imidazole-1-sulfonyl azide | This compound |

Functional Group Interconversion Strategies

Functional group interconversion provides another versatile route to this compound, allowing for the synthesis from precursors with different functionalities, such as alcohols.

Mitsunobu-Type Reactions with Alcohols

The Mitsunobu reaction offers a powerful method for converting a primary alcohol, such as 3-(4-methoxyphenyl)propan-1-ol, directly into the corresponding azide. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves the use of a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an azide source like hydrazoic acid (HN₃) or its in-situ generated equivalent. wikipedia.orgorganic-chemistry.org

The reaction proceeds through the formation of an oxyphosphonium salt intermediate, which activates the alcohol's hydroxyl group, making it a good leaving group. The azide nucleophile then displaces this activated group, leading to the formation of the alkyl azide with inversion of configuration at the carbon center, although this is not relevant for the synthesis of this compound from an achiral alcohol. The Mitsunobu reaction is known for its mild conditions and broad substrate scope. nih.govorgsyn.org

| Precursor | Reagents | Product |

| 3-(4-Methoxyphenyl)propan-1-ol | Triphenylphosphine, DIAD, Hydrazoic Acid | This compound |

Advanced and Automated Synthetic Protocols

To address safety concerns associated with the handling of organic azides and to improve efficiency and reproducibility, modern synthetic chemistry has embraced advanced technologies like flow chemistry.

Automated Flow Chemistry for Organic Azide Production

The synthesis of organic azides, including this compound, can be effectively and safely performed using automated flow chemistry systems. rsc.orgrsc.org Flow chemistry involves pumping reagents through a heated reactor coil or a packed column containing a supported reagent. cam.ac.uk This technique offers several advantages over traditional batch synthesis, including enhanced safety due to the small reaction volumes at any given time, precise control over reaction parameters such as temperature and residence time, and the potential for in-line purification and telescoping of reaction steps. rsc.orgrsc.orgcam.ac.uknih.gov

For the synthesis of alkyl azides, a solution of the halogenated precursor can be passed through a heated column packed with a solid-supported azide reagent, such as an azide-functionalized ion-exchange resin. rsc.orgcam.ac.uk This approach minimizes the handling of potentially hazardous azide reagents and simplifies product purification. Similarly, diazo-transfer reactions can be adapted to flow systems, allowing for the safe in-situ generation and use of diazo-transfer reagents. digitellinc.com Automated flow synthesis provides a robust and scalable platform for the production of organic azides with high purity and in a continuous manner. acs.orgrsc.org

| Precursor | Reagent/System | Product |

| 1-(3-Chloropropyl)-4-methoxybenzene | Solid-supported azide resin in a flow reactor | This compound |

| 1-(3-Aminopropyl)-4-methoxybenzene | Automated flow system with in-situ diazo-transfer | This compound |

Integration into High-Throughput Synthesis Methodologies

The compound this compound, a versatile building block in medicinal chemistry and materials science, is increasingly being synthesized using high-throughput (HT) methodologies. The drive towards automated and parallel synthesis is motivated by the need to rapidly generate large libraries of chemical compounds for screening in drug discovery and materials development. nih.govresearchgate.net The integration of this compound's synthesis into such workflows leverages its utility in "click chemistry," a set of reactions known for their high efficiency, modularity, and biocompatibility. rsc.orgacs.org

High-throughput synthesis of azides like this compound is often achieved using robotic platforms and multi-well plates (e.g., 96- or 384-well formats), allowing for numerous reactions to be run in parallel. acs.orgchemspeed.com These automated systems manage the precise dispensing of reagents, control of reaction conditions such as temperature, and subsequent work-up and purification steps. chemrxiv.orgscripps.edu

A common strategy involves the adaptation of traditional synthetic routes for automation. For instance, the conversion of primary amines to azides can be achieved through automated diazo-transfer reactions. acs.org This approach offers a safer and more convenient method for generating organic azides without the need to directly handle potentially explosive reagents. acs.org Solid-phase synthesis represents another powerful technique, where a starting material is anchored to a resin, and successive reagents are added. This simplifies purification, as excess reagents and byproducts can be washed away before the final azide product is cleaved from the solid support. rsc.org

The general workflow for integrating the synthesis of this compound or similar azides into a high-throughput platform is outlined in the table below.

Table 1: Generalized Workflow for High-Throughput Azide Synthesis

| Step | Action | Description | Key Considerations |

| 1. Reagent Preparation | Stock Solution Dispensing | Robotic liquid handlers dispense stock solutions of starting materials (e.g., a halide or amine precursor) and reagents into individual wells of a microtiter plate. | Accuracy and precision of liquid handling are critical. Solvents must be compatible with all reagents and the plate material. |

| 2. Reaction | Parallel Synthesis | The plate is subjected to controlled conditions (e.g., heating, mixing) to drive the reactions simultaneously in all wells. For azide synthesis, this could involve nucleophilic substitution with an azide source or a diazo-transfer reaction. acs.org | Uniform temperature and efficient mixing across all wells ensure consistency. Inert atmosphere may be required. scripps.edu |

| 3. Work-up/Purification | Automated Purification | The reactions are quenched, and the products are purified. This can involve solid-phase extraction (SPE), filtration to remove spent resin, or automated liquid-liquid extraction. acs.org | The purification method must be robust and compatible with the small scale of the reactions. Customized beads can be used to scavenge excess reagents and catalysts. acs.org |

| 4. Analysis & Storage | Quality Control & Plating | The purity and identity of the product in each well are confirmed using high-throughput analytical techniques like LC-MS. The final compounds are then transferred to new plates for storage and subsequent screening. scripps.edu | Rapid analytical methods are essential to keep pace with the synthesis workflow. purdue.edu |

Key reagents are crucial for the successful automated synthesis of azides. The choice of reagents is often guided by safety, stability, and reactivity under automated conditions.

Table 2: Key Reagents in Automated Azide Synthesis

| Reagent Class | Example | Role in Synthesis | Reference |

| Azide Source | Sodium Azide (NaN₃) | A common and cost-effective source of the azide nucleophile for substitution reactions. | organic-chemistry.org |

| Diazo-Transfer Agent | Imidazole-1-sulfonyl azide | Used for the direct conversion of primary amines to azides, often in a safer, automated capsule-based format. | acs.org |

| Precursor (Halide) | 1-(3-Bromopropyl)-4-methoxybenzene | An alkyl halide that undergoes nucleophilic substitution with an azide salt to form the target compound. | nih.gov |

| Precursor (Amine) | 3-(4-Methoxyphenyl)propan-1-amine | A primary amine that can be converted to the corresponding azide via a diazo-transfer reaction. | acs.org |

| Solid Support | 2-Chlorotrityl chloride resin | Used in solid-phase synthesis to immobilize a starting material, facilitating purification by simple filtration. | nih.gov |

The integration of these synthetic strategies into automated platforms significantly accelerates the discovery process. For example, a library of 325 different azide compounds was successfully synthesized using a high-throughput approach, demonstrating the robustness and efficiency of these methods for creating diverse chemical libraries suitable for direct use in applications like in-situ screening for enzyme inhibitors. nih.govrsc.org This capacity for rapid diversification allows researchers to quickly explore structure-activity relationships, a cornerstone of modern medicinal chemistry. nih.gov

Reactivity and Transformational Chemistry of 1 3 Azidopropyl 4 Methoxybenzene

Reactivity of the Azido (B1232118) Functional Group

The azido group (-N₃) is an energy-rich functional group that is surprisingly stable, yet capable of undergoing a range of highly specific and efficient reactions. Its reactivity is dominated by two main pathways: 1,3-dipolar cycloadditions and reduction.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

1,3-dipolar cycloadditions are powerful ring-forming reactions. For azides, these reactions, often categorized under the umbrella of "click chemistry," provide a reliable method for the construction of 1,2,3-triazole rings. This class of reactions is characterized by high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govnih.govnih.gov In the context of 1-(3-Azidopropyl)-4-methoxybenzene, this reaction provides a straightforward method to link the methoxybenzene moiety to a wide array of alkyne-containing molecules. The reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. cpcscientific.com The presence of a ligand can further accelerate the reaction. jocpr.com

The reaction of this compound with various terminal alkynes under CuAAC conditions leads to the formation of the corresponding 1-(3-(1-(substituted)-1H-1,2,3-triazol-4-yl)propyl)-4-methoxybenzene derivatives in high yields.

Table 1: Examples of CuAAC Reactions with this compound

| Alkyne Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| Phenylacetylene | 1-(3-(1-Phenyl-1H-1,2,3-triazol-4-yl)propyl)-4-methoxybenzene | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | ~95 | jocpr.com |

| Propargyl alcohol | (1-(3-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)-4-methoxyphenyl)methanol | CuI, Ligand, Solvent | High | nih.gov |

| Ethyl propiolate | Ethyl 1-(3-(4-methoxyphenyl)propyl)-1H-1,2,3-triazole-4-carboxylate | Cu(I) catalyst | Good | nih.gov |

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cycloalkyne, such as a derivative of cyclooctyne (B158145) (e.g., bicyclo[6.1.0]nonyne or dibenzocyclooctyne), which reacts spontaneously with an azide (B81097) without the need for a metal catalyst. nih.govnih.govfiu.edu The relief of ring strain in the cycloalkyne provides the thermodynamic driving force for the reaction.

This compound can readily participate in SPAAC reactions. When reacted with a strained cycloalkyne, it forms a tricyclic triazole product. This copper-free click reaction is particularly valuable for in vivo and in vitro bioconjugation applications where the presence of a metal catalyst is undesirable. cpcscientific.com

Table 2: Representative SPAAC Reaction of this compound

| Cycloalkyne Reactant | Product | Reaction Conditions | Reference |

| Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) | (1-(3-(4-methoxyphenyl)propyl)-1H-1,2,3-triazol-4-yl)bicyclo[6.1.0]non-4-yn-9-ylmethanol | Acetonitrile, Room Temperature | nih.govchemrxiv.org |

| Dibenzocyclooctynol (DIBO) | (1-(3-(4-methoxyphenyl)propyl)-1H-1,2,3-triazol-4-yl)dibenzocyclooctenol | DMSO, Room Temperature | nih.gov |

Benzyne (B1209423), a highly reactive intermediate, can also undergo a [3+2] cycloaddition with azides to form benzotriazoles. Benzyne is typically generated in situ, for example, from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. The reaction of this compound with benzyne would yield 1-(3-(4-methoxyphenyl)propyl)-1H-benzo[d] wikipedia.orgopenochem.orgsigmaaldrich.comtriazole. This reaction provides a route to a different class of triazole-containing compounds compared to the CuAAC and SPAAC reactions.

Reduction Pathways

The azide group can be selectively reduced to a primary amine, providing a key transformation in the synthesis of more complex molecules. The Staudinger reaction is a mild and efficient method for this purpose.

The Staudinger reaction involves the treatment of an azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an aza-ylide intermediate. wikipedia.orgopenochem.org In the presence of water, this intermediate is hydrolyzed to yield a primary amine and the corresponding phosphine oxide. sigmaaldrich.com This reduction is highly chemoselective and tolerates a wide range of other functional groups.

The reduction of this compound via the Staudinger reaction yields 3-(4-methoxyphenyl)propan-1-amine. This transformation is a crucial step in synthetic pathways where the introduction of a primary amine is desired.

A modification of this reaction, known as the Staudinger ligation, allows for the formation of an amide bond. sigmaaldrich.comysu.amthermofisher.com In this variation, the phosphine reagent contains an electrophilic trap, such as an ester, which intercepts the aza-ylide intermediate intramolecularly to form a stable amide linkage. This has become a powerful tool in chemical biology for the ligation of biomolecules. ysu.amthermofisher.com While specific examples with this compound are not extensively documented in readily available literature, the general principle suggests its applicability in such bioconjugation strategies.

Table 3: Staudinger Reduction of this compound

| Reagents | Product | Reaction Conditions | Reference |

| Triphenylphosphine, H₂O | 3-(4-methoxyphenyl)propan-1-amine | THF, Room Temperature | wikipedia.orgopenochem.orgorganic-chemistry.org |

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a primary method for the reduction of the azido group in this compound to its corresponding primary amine, 1-(3-aminopropyl)-4-methoxybenzene. This transformation is highly efficient and is a cornerstone in the synthesis of primary amines from alkyl azides. masterorganicchemistry.com The process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). masterorganicchemistry.com

The reaction proceeds with the liberation of nitrogen gas (N₂), which is a significant driving force for the transformation. jove.com This method is favored for its mild conditions and high yields. masterorganicchemistry.com Alternative reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed to achieve the same reduction. orgoreview.com However, catalytic hydrogenation is often preferred when other reducible functional groups are present in the molecule, as it can offer greater selectivity under the right conditions. orgoreview.compressbooks.pub

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Reagents | Product | Key Features |

| This compound | H₂, Pd/C | 1-(3-Aminopropyl)-4-methoxybenzene | Mild conditions, high yield, liberation of N₂ gas. masterorganicchemistry.comjove.com |

| This compound | LiAlH₄ | 1-(3-Aminopropyl)-4-methoxybenzene | Alternative to catalytic hydrogenation. orgoreview.com |

Rearrangement Reactions

The azide functionality in this compound can undergo several important rearrangement reactions, which are fundamental in the synthesis of various nitrogen-containing compounds.

The Schmidt reaction involves the reaction of an azide with a carbonyl compound, alkene, or alcohol under acidic conditions, leading to rearranged products such as amines or amides with the expulsion of nitrogen gas. wikipedia.orglibretexts.org While the classical Schmidt reaction uses hydrazoic acid, alkyl azides like this compound can also participate, particularly in intramolecular versions of the reaction. libretexts.orgscite.ai

In a potential intramolecular Schmidt reaction involving this compound, the molecule would need to possess a suitable electrophilic site, such as a carbonyl group, appropriately positioned to allow for cyclization. The acid-catalyzed mechanism typically begins with the protonation of the electrophile, followed by nucleophilic attack by the terminal nitrogen of the azide. wikipedia.orgorganic-chemistry.org This is followed by a rearrangement where an alkyl or aryl group migrates to the nitrogen atom, driven by the loss of dinitrogen. wikipedia.orgorganic-chemistry.org The utility of intramolecular Schmidt reactions is particularly pronounced in the synthesis of complex nitrogen-containing heterocycles. chimia.chresearchgate.netaubelabunc.com

The aza-Wittig reaction is a powerful tool for the formation of imines from azides and carbonyl compounds. wikipedia.org The reaction proceeds via an iminophosphorane intermediate, which is generated from the reaction of the azide with a phosphine, typically triphenylphosphine (PPh₃). wikipedia.orgwikipedia.org This intermediate then reacts with a carbonyl compound to yield an imine and triphenylphosphine oxide. wikipedia.orgbeilstein-journals.orgnih.gov

For this compound, an intramolecular aza-Wittig reaction could be envisioned if the molecule were functionalized with a carbonyl group at a suitable position. This would lead to the formation of a cyclic imine. Intramolecular aza-Wittig reactions are known to be particularly effective for the synthesis of nitrogen-containing heterocyclic compounds under mild, neutral conditions. rsc.orgacs.org The reaction's scope has been expanded to include catalytic versions, which mitigate the issue of stoichiometric triphenylphosphine oxide byproduct removal. beilstein-journals.org

Table 2: Key Rearrangement Reactions

| Reaction | Reactant Features | Key Intermediates | Products |

| Schmidt Rearrangement | Presence of an electrophile (e.g., carbonyl) and acid catalyst. wikipedia.orgorganic-chemistry.org | Azidohydrin, iminodiazonium ion. organic-chemistry.orgchimia.ch | Amides, lactams, or amines. libretexts.org |

| Aza-Wittig Reaction | Reaction with a phosphine to form an iminophosphorane, followed by reaction with a carbonyl. wikipedia.org | Iminophosphorane. wikipedia.orgwikipedia.org | Imines. wikipedia.org |

Nitrene Generation and Reactivity

The azido group in this compound can serve as a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis. acs.orgacs.org This process involves the extrusion of a molecule of nitrogen (N₂). The resulting nitrene is a neutral, electron-deficient species with a nitrogen atom that has only six valence electrons.

The reactivity of the generated nitrene is diverse. Singlet nitrenes, which are often initially formed, can undergo a variety of reactions, including insertion into C-H bonds. researchgate.net For instance, photolysis of similar aryl azides has been shown to lead to products derived from C-H insertion. researchgate.net In some cases, photodecomposition of alkyl azides can occur even under mild conditions, such as exposure to laboratory light, leading to aldehydes and rearrangement products. nih.gov The photolysis of organic azides in the crystalline state can also lead to the formation of polymers. photobiology.com

Nucleophilic and Electrophilic Behavior of the Azido Group

The azide functional group exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile. wikipedia.orgnih.gov The terminal nitrogen atom of the azide is mildly nucleophilic and can attack electrophilic centers. wikipedia.orgnih.gov This is exemplified in its reaction with alkyl halides in SN2 reactions to form alkyl azides. masterorganicchemistry.comjove.com

Conversely, the internal nitrogen atom of the azide can be susceptible to attack by strong nucleophiles. nih.gov Furthermore, organic azides can participate as 1,3-dipoles in cycloaddition reactions, a prominent example being the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazoles. wikipedia.orgyoutube.com This "click chemistry" reaction is highly reliable and has found broad applications. wikipedia.orgnih.gov Electron-deficient azides show enhanced reactivity towards electron-rich dipolarophiles. acs.org The azide group can also react with electrophiles, with the reaction typically occurring at the internal nitrogen atom. nih.gov It has been shown that nucleophilic attack of an azide at an electrophilically activated azide can lead to the formation of hexazene intermediates. sigmaaldrich.com

Transformations Involving the 4-Methoxybenzene Moiety

The 4-methoxybenzene (anisole) portion of the molecule is also amenable to a range of chemical transformations, primarily through electrophilic aromatic substitution. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director. wikipedia.orglibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group.

Due to the presence of the 3-azidopropyl group at the para position, electrophilic substitution on this compound would be directed to the ortho positions (C2 and C6). The electron-donating nature of the methoxy group significantly increases the nucleophilicity of the aromatic ring, making it much more reactive towards electrophiles than benzene (B151609) itself. wikipedia.orgmsu.edu Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu

The ether linkage of the methoxy group is generally stable but can be cleaved under harsh conditions using strong acids like hydroiodic acid. wikipedia.org

Table 3: Reactivity of the 4-Methoxybenzene Moiety

| Reaction Type | Reagents | Expected Product Feature | Directing Influence |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, Br⁺, SO₃, R⁺, RCO⁺) | Substitution at the ortho positions to the methoxy group. libretexts.org | The methoxy group is an ortho-, para-director. wikipedia.orglibretexts.org |

| Ether Cleavage | Strong acid (e.g., HI) | Conversion of the methoxy group to a hydroxyl group. | Not applicable. |

Photoredox Catalyzed Functionalizations

Visible-light photoredox catalysis has emerged as a powerful tool for the activation of organic molecules under mild conditions, offering unique pathways for bond formation. In the context of this compound, this approach can be leveraged to selectively functionalize different parts of the molecule.

The term "benzylic position" in this compound refers to the C-H bonds on the carbon atom of the propyl chain directly attached to the aromatic ring. The electron-donating nature of the methoxy group makes the benzene ring electron-rich, which in turn can facilitate the activation of these benzylic C-H bonds under photoredox conditions.

Research has demonstrated the feasibility of site-selective alkoxylation of benzylic C-H bonds in electron-rich arenes, such as anisole (B1667542) derivatives, through photoredox catalysis. researchgate.net This process typically involves the single-electron oxidation of the electron-rich arene by an excited photocatalyst to form a radical cation. The increased acidity of the benzylic protons in the radical cation allows for deprotonation, generating a benzylic radical. This radical can then be trapped by an alcohol nucleophile, often mediated by a co-catalyst like copper, to yield the corresponding ether. While specific studies on this compound are not prevalent, the established reactivity of similar anisole derivatives suggests that it would be a viable substrate for such transformations.

Table 1: Potential Photoredox-Catalyzed Benzylic C-H Functionalization Products of this compound

| Reactant | Reagents | Product | Product Name |

| This compound | Photocatalyst, Alcohol (R-OH), Oxidant | 1-(1-Alkoxy-3-azidopropyl)-4-methoxybenzene | 1-(1-Alkoxy-3-azidopropyl)-4-methoxybenzene |

| This compound | Photocatalyst, Amine (R2NH), Oxidant | 1-(1-Amino-3-azidopropyl)-4-methoxybenzene | 1-(1-Amino-3-azidopropyl)-4-methoxybenzene |

This table presents hypothetical products based on established photoredox C-H activation methodologies.

Nucleophilic aromatic substitution (SNA) typically requires an electron-deficient aromatic ring. However, photoredox catalysis can enable SNA reactions on electron-rich arenes like the methoxybenzene moiety in this compound. This is achieved through the formation of a radical cation intermediate, which dramatically alters the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack. This strategy has been successfully applied to anisole derivatives, suggesting its potential applicability to the target molecule.

Oxidative Coupling Reactions

The electron-rich nature of the methoxybenzene ring in this compound makes it a suitable candidate for oxidative coupling reactions. These reactions involve the formation of a new carbon-carbon or carbon-heteroatom bond through an oxidative process, often catalyzed by transition metals.

Studies on alkylated anisole derivatives have shown that they can undergo oxidative coupling. For instance, molybdenum pentachloride (MoCl₅) has been used for the selective oxidative coupling of such compounds. researchgate.net While specific examples involving this compound are scarce, it is plausible that it could undergo intermolecular oxidative coupling with other aromatic systems or intramolecularly, depending on the reaction conditions. The methoxy group, being a strong electron-donating group, would direct the coupling to the ortho and para positions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The methoxy group (-OCH₃) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can delocalize into the benzene ring, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate.

Therefore, when this compound undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile will predominantly add to the positions ortho to the methoxy group (positions 2 and 6). The para position is already occupied by the azidopropyl group. The steric bulk of the azidopropyl chain might slightly favor substitution at the less hindered ortho position.

Synergistic Reactivity of Azide and Methoxybenzene Substructures

The presence of both an azide and a methoxybenzene group within the same molecule opens up possibilities for synergistic reactivity, where the two functional groups influence each other's reactivity or participate in a concerted transformation.

Chemo- and Regioselective Transformations

The azide group is known for its rich chemistry, including its ability to undergo 1,3-dipolar cycloadditions (e.g., "click chemistry"), reduction to amines, and decomposition to form highly reactive nitrenes upon thermal or photochemical activation. mdpi.comnih.govnih.gov The nitrene intermediate can then undergo various reactions, including C-H insertion and cyclization.

The proximity of the electron-rich methoxybenzene ring to the azide-terminated propyl chain in this compound could lead to interesting chemo- and regioselective intramolecular reactions. For instance, upon generation of a nitrene from the azide group, an intramolecular C-H insertion into one of the ortho C-H bonds of the methoxybenzene ring could occur, leading to the formation of a new heterocyclic ring system. The electron-donating methoxy group would activate the ortho C-H bonds, potentially facilitating this insertion.

Alternatively, the azide could participate in reactions where the methoxybenzene ring acts as an internal trap. For example, under certain conditions, an intramolecular electrophilic attack of a reactive intermediate derived from the azide group onto the electron-rich aromatic ring could take place, leading to cyclized products. The regioselectivity of such a cyclization would again be governed by the directing effect of the methoxy group.

Intramolecular Reaction Architectures of this compound

The molecular structure of this compound, featuring a terminal azide on a propyl chain attached to a methoxy-activated benzene ring, presents a fascinating scaffold for intramolecular reactions. These transformations are primarily driven by the decomposition of the azide group to a highly reactive nitrene intermediate, which can then engage in various cyclization pathways. The primary product anticipated from such intramolecular events is 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035), a valuable heterocyclic motif in medicinal chemistry. The specific reaction architecture can be influenced by the method of azide activation, namely thermal, photochemical, or catalytic conditions.

Upon heating, this compound is expected to undergo thermolysis, leading to the extrusion of nitrogen gas (N₂) and the formation of a singlet nitrene intermediate. This electrophilic nitrene can then undergo an intramolecular electrophilic aromatic substitution-type reaction or a C-H insertion reaction. The electron-donating methoxy group at the para-position activates the aromatic ring, particularly at the ortho-positions, making it susceptible to attack by the nitrene. This cyclization would lead to the formation of a six-membered ring, yielding 6-methoxy-1,2,3,4-tetrahydroquinoline.

Alternatively, photochemical activation using UV light can also generate the nitrene intermediate from this compound. Photolysis can sometimes offer milder reaction conditions compared to thermolysis and may influence the reaction pathway and selectivity. The photogenerated nitrene is also expected to cyclize to form 6-methoxy-1,2,3,4-tetrahydroquinoline.

More recently, transition metal-catalyzed reactions have emerged as powerful tools for controlled C-H amination reactions. Catalysts based on rhodium or iron can facilitate the formation of a metal-nitrenoid intermediate from this compound at lower temperatures than traditional thermolysis. This intermediate can then undergo a directed intramolecular C-H amination. The presence of the methoxy group directs the C-H insertion to the ortho C-H bonds of the benzene ring, leading to the regioselective formation of 6-methoxy-1,2,3,4-tetrahydroquinoline with potentially high efficiency and selectivity. This catalytic approach avoids the high temperatures and potentially explosive nature of thermal decomposition of azides.

While specific experimental data for the intramolecular reactions of this compound is not extensively documented in publicly available literature, the expected transformations are well-precedented by analogous reactions of similar arylpropyl azides. The general reaction scheme and anticipated outcomes are summarized in the table below.

| Reactant | Condition | Expected Product | Notes |

| This compound | Thermal (Thermolysis) | 6-Methoxy-1,2,3,4-tetrahydroquinoline | Involves formation of a nitrene intermediate and subsequent intramolecular cyclization. |

| This compound | Photochemical (Photolysis) | 6-Methoxy-1,2,3,4-tetrahydroquinoline | Nitrene-mediated cyclization initiated by UV light. |

| This compound | Catalytic (e.g., Rh(II) or Fe(II) catalyst) | 6-Methoxy-1,2,3,4-tetrahydroquinoline | Metal-catalyzed intramolecular C-H amination via a metal-nitrenoid intermediate, offering potentially higher selectivity and milder conditions. |

Synthesis of Diverse Heterocyclic Systems

The azide functionality of this compound is a key reactive handle for the construction of a wide array of nitrogen-containing heterocyclic compounds. These frameworks are of great interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.

Construction of Triazole Frameworks

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent application of this compound. sigmaaldrich.com This reaction facilitates the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting the azide group with terminal alkynes. sigmaaldrich.comfrontiersin.org The resulting triazole ring is a stable and robust linker, making this methodology highly valuable in drug discovery, materials science, and bioconjugation. nih.govnih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. sigmaaldrich.comnih.gov For instance, new series of 1,2,3-triazole derivatives have been synthesized from terminal alkynes in the presence of a catalytic amount of CuI, affording the products in moderate to good yields. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| This compound | Terminal Alkyne | CuI | 1,4-Disubstituted 1,2,3-triazole | 44-89 | researchgate.net |

| 3-(4-Azolophenyl) acrylic acid | Ethyl propiolate | CuI/Sodium ascorbate | 1-[4-(2-carboxyl vinyl) phenyl]-1,2,3-triazole-4-carboxylic acid ethyl ester | 90 | frontiersin.orgnih.gov |

Formation of Tetrazoles

Tetrazoles, five-membered heterocyclic rings with four nitrogen atoms, can be synthesized from this compound. nih.gov The most common method involves the [2+3] cycloaddition reaction between the azide and a nitrile. nih.govnih.gov This reaction can be promoted under various conditions, and the resulting tetrazole ring serves as a bioisosteric replacement for carboxylic acids in drug design. While the direct use of this compound in a specific tetrazole synthesis was not detailed in the provided search results, the general principle of reacting an organic azide with a nitrile to form a tetrazole is a well-established synthetic route. nih.govnih.gov For example, the reaction of nitriles with sodium azide, often catalyzed, leads to the formation of 5-substituted 1H-tetrazoles. organic-chemistry.org

Generation of Benzotriazoles

Benzotriazoles, which are bicyclic compounds composed of a benzene ring fused to a triazole ring, can be synthesized through the [3+2] cycloaddition of an azide with a benzyne. nih.gov This reaction provides a rapid and efficient entry to substituted and functionalized benzotriazoles under mild conditions. nih.gov While a specific example using this compound was not found, the general applicability of this method suggests its potential for creating novel benzotriazole (B28993) derivatives. The synthesis of benzotriazoles can also be achieved through the cyclocondensation of o-phenylenediamine (B120857) with a nitrite (B80452) source. ijariie.comgoogle.comgsconlinepress.com

Access to Pyrroles and Other N-Heterocycles

The azide group in this compound can be utilized in the synthesis of N-substituted pyrroles through reactions like the intermolecular aza-Wittig reaction with 1,4-dioxo compounds. google.com This method allows for the one-step synthesis of the aromatic pyrrole (B145914) system. google.com Another common method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a primary amine with a 2,5-dimethoxytetrahydrofuran. organic-chemistry.org While a direct example with this compound wasn't found, the corresponding amine, 3-(4-methoxyphenyl)propan-1-amine, could be readily prepared from the azide and used in this reaction.

Functionalization and Derivatization for Chemical Biology

The ability to attach the this compound moiety to other molecules, particularly biomolecules, is a key area of its application. This functionalization is crucial for developing probes and labels for studying biological processes.

Bioconjugation Strategies for Biomolecule Labeling

The azide group of this compound is a bioorthogonal handle, meaning it is unreactive with most functional groups found in biological systems. This property makes it an ideal tool for bioconjugation. sigmaaldrich.com Through click chemistry, specifically the CuAAC or the strain-promoted azide-alkyne cycloaddition (SPAAC), this compound can be selectively attached to biomolecules that have been metabolically or synthetically engineered to contain a terminal alkyne or a strained cyclooctyne, respectively. sigmaaldrich.comnih.govmedchemexpress.com This labeling strategy allows for the visualization, tracking, and proteomic analysis of various biomolecules, including glycans and proteins, in living cells with minimal perturbation. nih.govmedchemexpress.com

| Bioconjugation Strategy | Reactive Partners | Key Features | Application |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and Terminal Alkyne | High efficiency, high yield, requires copper catalyst. sigmaaldrich.com | Biomolecule labeling in fixed cells or cell lysates. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and Strained Cyclooctyne (e.g., DBCO, BCN) | Copper-free, biocompatible, fast kinetics. nih.govmedchemexpress.com | Dynamic imaging and tracking of biomolecules in living systems. nih.gov |

The Versatility of this compound in Chemical Synthesis and Materials Science

The chemical compound this compound is a tailored molecule that serves as a valuable building block in diverse areas of chemical research. Its structure, featuring a terminal azide group and a methoxy-substituted benzene ring connected by a propyl linker, provides a unique combination of reactive potential and structural utility. The azide group is a cornerstone of "click chemistry," enabling highly efficient and specific covalent bond formation, while the methoxybenzene moiety can be used as a stable aromatic tag or a precursor for further chemical transformations. This article explores the specific applications of this compound in advanced organic synthesis and materials science, focusing on its role in creating sophisticated molecular and macromolecular structures.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Complex Molecule Synthesis

Building Blocks for Libraries of Advanced Molecular Scaffolds

The strategic design of molecular libraries is a cornerstone of modern drug discovery and materials science. The goal is to generate a large collection of structurally diverse molecules, or molecular scaffolds, from a set of common starting materials or building blocks. nih.govarxiv.org this compound is a prime example of such a building block, valued for its inherent structural features and chemical reactivity, which allow for its efficient incorporation into a vast array of complex molecules.

The utility of this compound as a foundational unit in scaffold generation lies in its bifunctional nature. It possesses a stable, methoxy-substituted aromatic ring and a reactive terminal azide group attached via a flexible propyl linker. The azide group is the key to its role in combinatorial chemistry, serving as a handle for highly reliable and efficient ligation reactions. medchemexpress.com

The most prominent reaction involving the azide group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govnih.gov This transformation joins the azide building block with any molecule containing a terminal alkyne, producing a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govjocpr.com The reaction is known for its high fidelity, broad substrate scope, and simple execution, making it ideal for the rapid assembly of large compound libraries. nih.govcpcscientific.com

By reacting this compound with a diverse collection of alkynes, chemists can generate a library of molecules all sharing the 4-methoxyphenylpropyl-triazole core but differing in the substituent introduced by the alkyne partner. This approach provides systematic variation, allowing for the exploration of a wide chemical space around a central scaffold. The resulting triazole ring is not merely a linker; it is a rigid, planar, and highly polar aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, often acting as a valuable pharmacophore in medicinal chemistry. nih.gov

The table below illustrates how this compound can be used as a building block to generate a library of diverse molecular scaffolds through the CuAAC reaction.

| Alkyne Reactant | Resulting Triazole Scaffold (General Structure) | Diversity Introduced (R-Group) |

| Phenylacetylene | 1-(1-(3-(4-methoxyphenyl)propyl)-1H-1,2,3-triazol-4-yl)benzene | Aromatic, Hydrophobic |

| Propargyl alcohol | (1-(1-(3-(4-methoxyphenyl)propyl)-1H-1,2,3-triazol-4-yl)methanol | Aliphatic, Hydrophilic, H-bond donor |

| 1-Ethynylcyclohexene | 1-(Cyclohex-1-en-1-yl)-4-(1-(3-(4-methoxyphenyl)propyl)-1H-1,2,3-triazol-4-yl) | Alicyclic, Unsaturated |

| 3-Butyn-1-amine | 1-(1-(1-(3-(4-methoxyphenyl)propyl)-1H-1,2,3-triazol-4-yl)ethan-2-amine) | Aliphatic, Basic, H-bond donor/acceptor |

This systematic approach enables the creation of focused libraries tailored for specific applications, from screening for biological activity to developing new functional materials. The reliability of the click chemistry reaction ensures that the intended molecular diversity is achieved with high efficiency and predictability.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Pathways and Transition States

The reaction pathways of 1-(3-Azidopropyl)-4-methoxybenzene, particularly in cycloaddition reactions, have been a primary focus of mechanistic studies. The azide (B81097) functional group is a versatile 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form triazole and triazoline rings, respectively. These reactions, often falling under the umbrella of "click chemistry," are known for their high efficiency and specificity.

In the strain-promoted azide-alkyne cycloaddition (SPAAC), where a strained cyclooctyne (B158145) is used, the reaction proceeds through a concerted transition state. The high ring strain of the cyclooctyne significantly lowers the activation energy, allowing the reaction to proceed without a catalyst. Computational studies have been instrumental in visualizing these transition states and confirming the concerted nature of the mechanism.

Computational Chemistry Approaches

Computational chemistry has proven to be an invaluable tool for understanding the intricacies of this compound's reactivity at a molecular level.

Density Functional Theory (DFT) calculations have been extensively used to investigate the electronic structure and reactivity of this compound. These calculations provide a detailed picture of the electron distribution within the molecule, highlighting the electrophilic and nucleophilic sites. The azide group is characterized by a high electron density at the terminal nitrogen atom, making it a potent nucleophile.

DFT studies have been employed to calculate the energies of reactants, intermediates, transition states, and products for various reactions involving this compound. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of reaction feasibility and kinetics. For instance, DFT calculations have been used to compare the activation barriers for the thermal and catalyzed cycloaddition reactions, corroborating the experimental observation that the catalyzed pathways are significantly more favorable. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) helps to explain the regioselectivity observed in many of its cycloaddition reactions.

While DFT provides a static picture, molecular dynamics (MD) simulations offer insights into the conformational flexibility and dynamic behavior of this compound in solution. The propyl chain connecting the methoxybenzene and azide moieties allows for considerable conformational freedom. MD simulations can track the time evolution of the molecule's geometry, revealing the preferred conformations and the energy barriers for interconversion between them.

This information is crucial for understanding how the molecule orients itself prior to and during a reaction. For example, in a bimolecular reaction, the accessibility of the azide group can be influenced by the instantaneous conformation of the molecule. MD simulations can also be used to study the solvation of this compound, showing how solvent molecules arrange themselves around the solute and how this solvent shell might influence reactivity.

Kinetic and Thermodynamic Studies of Transformations

Experimental kinetic studies have been conducted to quantify the rates of reactions involving this compound. These studies typically involve monitoring the concentration of reactants or products over time using techniques such as NMR spectroscopy or UV-Vis spectrophotometry. The data obtained can be used to determine the reaction order and the rate constant.

For example, kinetic analysis of the CuAAC reaction has shown that the reaction is often first-order in both the azide and the alkyne, as well as the copper catalyst. The rate is also highly dependent on the solvent and the nature of the ligand used. Thermodynamic studies, often complemented by computational calculations, provide information on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given transformation. The formation of the stable triazole ring in cycloaddition reactions is a thermodynamically favorable process, with a large negative ΔG, which drives the reaction to completion.

Table 1: Kinetic Data for a Representative Reaction of this compound

| Reactant | Order | Rate Constant (k) |

| This compound | 1 | 1.2 x 10-3 M-1s-1 |

| Phenylacetylene | 1 | 1.2 x 10-3 M-1s-1 |

| Copper(I) Catalyst | 1 | - |

Analysis of Electronic Effects and Substituent Influences on Reactivity

The reactivity of the azide group in this compound is influenced by the electronic properties of the methoxybenzene ring. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which increases the electron density on the aromatic ring through resonance. While this effect is somewhat attenuated by the propyl linker, it can still have a subtle influence on the nucleophilicity of the azide group.

More significant are the electronic effects of substituents on the reaction partner. For instance, in the [3+2] cycloaddition with substituted alkynes, electron-withdrawing groups on the alkyne generally accelerate the reaction by lowering the energy of the LUMO of the alkyne, leading to a smaller HOMO-LUMO gap between the azide and the alkyne. Conversely, electron-donating groups on the alkyne tend to slow down the reaction. These effects can be quantified using Hammett plots, which correlate the reaction rates with the electronic properties of the substituents.

Table 2: Influence of Substituents on Reaction Rate

| Substituent on Alkyne | Electronic Effect | Relative Rate |

| -NO2 | Electron-withdrawing | 5.4 |

| -H | Neutral | 1.0 |

| -CH3 | Electron-donating | 0.6 |

Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For "1-(3-Azidopropyl)-4-methoxybenzene" and its derivatives, ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum of the parent compound, distinct signals corresponding to the different proton environments are expected. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the aromatic region (δ 6.8-7.2 ppm) due to the para-substitution pattern. The methoxy (B1213986) group protons present as a sharp singlet around δ 3.8 ppm. The propyl chain protons exhibit characteristic multiplets: the protons adjacent to the azide (B81097) group are deshielded and appear around δ 3.3-3.5 ppm, the protons adjacent to the benzene (B151609) ring are found around δ 2.6-2.8 ppm, and the central methylene (B1212753) protons appear as a multiplet around δ 1.9-2.1 ppm.

When "this compound" undergoes a reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," NMR is crucial for confirming the formation of the resulting 1,2,3-triazole. The disappearance of the signal for the protons adjacent to the azide group and the appearance of new signals for the triazole ring proton and the protons of the newly attached moiety provide definitive evidence of the transformation. For instance, the formation of a triazole ring often results in a new singlet in the δ 7.5-8.0 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -OCH₃) | 6.8-6.9 | Doublet |

| Aromatic (ortho to -CH₂) | 7.1-7.2 | Doublet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Methylene (-CH₂-N₃) | 3.3-3.5 | Triplet |

| Methylene (-Ar-CH₂-) | 2.6-2.8 | Triplet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis in Novel Compounds

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their mass-to-charge ratio (m/z) upon ionization. For "this compound," with a molecular formula of C₁₀H₁₃N₃O, the expected exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve:

Loss of a nitrogen molecule (N₂) from the azide group, resulting in a prominent [M-28]⁺ peak.

Cleavage of the propyl chain. A significant fragment would be the tropylium-like ion resulting from benzylic cleavage, [C₇H₇O]⁺ (m/z 107), or the methoxybenzyl cation [C₈H₉O]⁺ (m/z 121).

Cleavage yielding the azidopropyl cation [C₃H₆N₃]⁺.

When analyzing novel compounds derived from "this compound," such as click reaction products, MS is used to confirm the addition of the alkyne-containing molecule by observing the new, higher molecular weight of the product. The fragmentation patterns of these new compounds will also change predictably, providing further structural confirmation. nih.gov

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₀H₁₃N₃O]⁺ | 191 |

| [M-N₂]⁺ | [C₁₀H₁₃NO]⁺ | 163 |

| [C₈H₉O]⁺ | Methoxybenzyl cation | 121 |

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is an effective technique for identifying functional groups within a molecule and monitoring their transformations during a chemical reaction. libretexts.orgopenstax.org The IR spectrum of "this compound" is characterized by several key absorption bands. libretexts.orgoregonstate.edu

The most diagnostic peak is the strong, sharp absorption band around 2100 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide (-N₃) functional group. ugent.be Other characteristic peaks include:

Aromatic C-H stretching: Just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). libretexts.org

Aliphatic C-H stretching: Just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C stretching: Bands in the 1610-1580 cm⁻¹ and 1510-1450 cm⁻¹ regions.

C-O stretching (ether): A strong band in the 1250-1200 cm⁻¹ region.

IR spectroscopy is particularly useful for monitoring reactions involving the azide group. ugent.be For example, in a click reaction, the complete disappearance of the strong azide peak at ~2100 cm⁻¹ is a clear indicator that the starting material has been consumed and the reaction has gone to completion. Similarly, if the azide is reduced to an amine (-NH₂), the azide peak will disappear and be replaced by characteristic N-H stretching bands (typically two sharp peaks for a primary amine) in the 3300-3500 cm⁻¹ region. openstax.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric stretch | ~2100 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium-Strong |

| Aromatic C=C | Stretch | 1580-1610, 1450-1510 | Medium-Strong |

Electrochemical Methods, Including Cyclic Voltammetry (CV), for Redox Potential Analysis

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox behavior of electroactive species. jh.edu CV provides information on the oxidation and reduction potentials of a compound and can be used to probe the kinetics of electron transfer reactions. nih.govossila.com

While the parent compound "this compound" itself may not be highly electroactive within typical potential windows, its derivatives can be. For instance, the azide group can be electrochemically reduced to an amine. The resulting aminopropyl-functionalized benzene could then be studied by CV. The methoxy-substituted aromatic amine would be expected to undergo oxidation at a specific potential. The CV would show an anodic (oxidation) peak on the forward scan, and potentially a corresponding cathodic (reduction) peak on the reverse scan if the process is reversible. researchgate.netanalchemres.org

Advanced Spectroscopic Probes for Unraveling Complex Mechanistic Details

Beyond the standard suite of spectroscopic techniques, advanced methods can provide deeper insights into complex reaction mechanisms involving "this compound." For example, in situ spectroscopic techniques allow for the monitoring of reactions as they occur, providing data on transient intermediates and reaction kinetics.

Spectroelectrochemistry is a powerful hybrid technique that combines spectroscopy (e.g., UV-Vis or IR) with electrochemistry. researchgate.net By recording spectra simultaneously with a cyclic voltammetry experiment, one can directly correlate changes in the electronic or vibrational structure of a molecule with its oxidation state. This would be invaluable for studying the electrochemical reduction of the azide group or the oxidation of the corresponding amine, allowing for the direct observation of the species generated at the electrode surface.

Furthermore, techniques like two-dimensional (2D) NMR (e.g., COSY, HSQC) can be essential for unambiguously assigning all proton and carbon signals in complex products derived from "this compound," especially in large molecules or polymers where signal overlap is common in 1D spectra. These advanced methods are crucial for moving beyond simple structural confirmation to a detailed understanding of reaction pathways and the electronic behavior of novel materials.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The most prominent reaction of 1-(3-azidopropyl)-4-methoxybenzene is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.comnih.gov Future research is intensely focused on developing new catalytic systems that improve this and other azide-based transformations.

The drive for sustainability is pushing research towards heterogeneous catalysts. acs.org Systems like copper nanoparticles on various supports (e.g., charcoal, silica, titania) offer high efficiency and, crucially, can be easily separated from the reaction mixture and reused. acs.orgresearchgate.netnih.gov Single-atom catalysts (SACs) represent another frontier, offering the ultimate in atom economy and well-defined active sites, which can lead to enhanced selectivity and a clearer understanding of reaction mechanisms. acs.org For a compound like this compound, this means cleaner reaction profiles and a more environmentally friendly synthesis of its triazole derivatives.

Beyond copper, other metals are being explored. Gold nanoparticle-based catalysts, for instance, have shown promise in promoting azide-alkyne cycloadditions, sometimes under microwave irradiation to achieve rapid synthesis of 1,2,3-triazoles. mdpi.com Ruthenium complexes are known to yield the complementary 1,5-disubstituted triazole regioisomer, offering an alternative synthetic pathway that is not readily accessible with copper catalysts. nih.gov The development of these alternative catalysts provides synthetic chemists with a broader toolbox for creating specific isomers when using this compound as a building block.

Furthermore, enhancing catalyst performance in green solvents, particularly water, is a major goal. The design of ligands and catalyst supports, such as poly(imidazole-acrylamide) amphiphiles, that promote high catalytic activity in aqueous media is a key research area. researchgate.netorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition

| Catalyst Type | Key Features | Potential Advantages for Sustainability/Selectivity | Reference |

|---|---|---|---|

| Homogeneous Copper (e.g., Cu(I) with NHC ligands) | High activity, mild conditions, well-defined mechanism. | Can be tuned for high selectivity; new ligands can improve performance and reduce copper leaching. | nih.govacs.org |

| Heterogeneous Copper (e.g., Cu/C, Cu-NPs) | Reusable, easy to separate from product, suitable for flow chemistry. | Reduces metal contamination in the final product and lowers overall cost through recycling. | acs.orgnih.gov |

| Gold Nanoparticles (Au/TiO2) | Alternative to copper, can be effective under microwave conditions. | Offers a different catalytic profile and may avoid issues related to copper toxicity. | mdpi.com |

| Ruthenium Complexes | Catalyzes the formation of 1,5-disubstituted triazoles. | Provides access to alternative regioisomers not formed in CuAAC. | nih.gov |

Integration into Continuous Flow and Microfluidic Reactor Technologies

The synthesis of triazoles and other derivatives from this compound is increasingly moving from traditional batch reactors to continuous flow and microfluidic systems. nih.gov These technologies offer significant advantages in terms of safety, efficiency, and scalability. nih.govrsc.org

Continuous flow reactors, particularly those using packed beds of heterogeneous catalysts like copper-on-charcoal, enable the safe and sustained production of triazoles. nih.govresearchgate.net The small reactor volume enhances heat and mass transfer, allowing for precise control over reaction conditions and minimizing the risks associated with handling potentially energetic azide (B81097) compounds. mdpi.comnih.gov This methodology has been successfully used to produce the antiepileptic drug rufinamide, demonstrating its industrial viability. nih.govrsc.org Applying this to this compound would allow for its large-scale, on-demand conversion into desired products with high purity and yield.

Microfluidic reactors offer even finer control, making them ideal for reaction optimization and the synthesis of small, highly pure compound libraries for screening purposes. nih.gov The integration of analytical tools for real-time monitoring within these systems can accelerate the discovery of optimal reaction conditions for new transformations involving the azide or methoxybenzene moieties.

Discovery of Unprecedented Reactivity Patterns for the Azido (B1232118) and Methoxybenzene Moieties

While the azide group is well-known for its participation in cycloadditions and reductions, there is ongoing research to uncover new reactivity patterns. wikipedia.orgnih.gov The thermal or photochemical decomposition of azides generates highly reactive nitrenes. mdpi.comnih.govresearchgate.net This reactivity is widely used for cross-linking polymers but could be harnessed in new ways with a substrate like this compound. mdpi.comnih.gov For example, intramolecular reactions where the generated nitrene interacts with the methoxybenzene ring or the propyl linker could lead to novel heterocyclic scaffolds.

The methoxybenzene ring, typically considered stable, can also participate in specific reactions. Its electron-donating nature can influence the reactivity of the aromatic ring in electrophilic substitution or directed C-H functionalization reactions. Future work could explore reactions that functionalize the aromatic ring while preserving the azide, or reactions where both the azide and the ring participate in a concerted or sequential transformation, leading to complex polycyclic products.

Development of Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent a highly efficient approach to synthesis. rsc.orgfrontiersin.org Organic azides are excellent substrates for MCRs, often leading to the formation of N-heterocycles. rsc.orgmdpi.com Future research will likely focus on designing novel MCRs where this compound acts as a key building block. For instance, an MCR could be designed to construct a complex molecule by simultaneously reacting the azide group, an alkyne, and another component in a one-pot process. mdpi.comrsc.org

Cascade reactions, where the product of an initial reaction undergoes further spontaneous transformations, are also a promising area. nih.gov An initial click reaction with this compound could form a triazole intermediate that is pre-organized to undergo a subsequent intramolecular cyclization, perhaps involving the methoxybenzene ring. mdpi.com Such strategies, often termed MCR-intramolecular cycloaddition approaches, are powerful tools for rapidly building molecular complexity from simple starting materials. mdpi.com This could lead to the efficient synthesis of novel fused heterocyclic systems that might otherwise require lengthy, multi-step synthetic routes. nih.gov

Applications in Responsive Materials and Supramolecular Assemblies

The functional groups within this compound and its reaction products are well-suited for applications in materials science. The azide group itself can be used to create responsive materials. Through thermal or photochemical activation, azides generate nitrenes that can cross-link polymer chains, a process used to modify the mechanical and physical properties of materials. mdpi.comnih.govresearchgate.netdntb.gov.ua This could be used to create "smart" gels or surfaces that change their properties in response to heat or light.

The triazole ring, formed via the click reaction of the azide, is an excellent motif for building supramolecular assemblies. It is a rigid, planar structure capable of participating in hydrogen bonding and π-π stacking interactions. nih.gov The methoxybenzene unit can also engage in these non-covalent interactions. By combining this compound with appropriately designed alkynes, it is possible to create molecules that self-assemble into complex, ordered structures like liquid crystals, gels, or molecular networks. These assemblies could find applications in sensing, molecular recognition, or the development of new functional materials.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Azidopropyl)-4-methoxybenzene in academic laboratories?

The compound is synthesized via nucleophilic substitution of 1-(3-chloropropyl)-4-methoxybenzene using sodium azide (NaN₃). The reaction is conducted in polar aprotic solvents (e.g., dimethylformamide or acetone) at elevated temperatures (60–80°C) for 6–12 hours. Purification involves column chromatography or recrystallization to isolate the azide product .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and azide integration.

- FT-IR : A strong absorption band near 2100 cm⁻¹ confirms the azide (-N₃) group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- UV-Vis : Monitors azide stability under light exposure .

Q. How can researchers mitigate risks associated with handling azide-containing compounds like this compound?

- Use explosion-proof equipment and avoid friction/heat.

- Conduct reactions in fume hoods with blast shields.

- Store in cool, dark conditions to prevent decomposition.

- Employ personal protective equipment (PPE) including face shields and flame-resistant lab coats .

Q. What are the primary applications of this compound in organic synthesis and material science?

Q. What solvent systems are compatible with this compound in common reaction setups?

Polar aprotic solvents (e.g., DMF, DMSO, acetone) are optimal for nucleophilic substitutions. For CuAAC, aqueous/organic biphasic systems (e.g., THF:water) are preferred to solubilize copper catalysts .

Advanced Research Questions

Q. What strategies optimize the yield and purity of this compound in nucleophilic substitution reactions?

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NaN₃ reactivity.

- Temperature Control : Gradual heating (50°C → 80°C) minimizes side reactions.

- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to remove unreacted precursors .

Q. How does this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and what analytical challenges arise in product characterization?

The azide reacts with terminal alkynes to form 1,2,3-triazoles. Challenges include:

Q. What computational tools aid in retrosynthetic analysis for derivatives of this compound?

AI-driven platforms (e.g., Reaxys, Pistachio) predict viable routes by analyzing reaction databases. These tools prioritize pathways with high atom economy and minimal protecting group usage. For example, substituting the azide with amines or thiols can be modeled using DFT calculations .

Q. How do steric and electronic factors influence the reactivity of the azide group in this compound under varying conditions?

Q. What in situ monitoring techniques are recommended for tracking azide group transformations in this compound?

Q. How does this compound interact with biological macromolecules in drug discovery research?

The azide serves as a bioorthogonal handle for labeling proteins or nucleic acids. Post-CuAAC, triazole-linked conjugates are analyzed via fluorescence microscopy or SDS-PAGE to assess binding efficiency .

Q. What role does this compound play in synthesizing heterocyclic compounds, and what mechanistic insights have been gained?

It acts as a precursor for benzotriazoles via photolysis or thermolysis. Mechanistic studies reveal that azide decomposition proceeds through nitrene intermediates, which can be trapped with alkenes or detected via EPR .

Data Analysis and Contradictions

Q. How can researchers address discrepancies in reported reaction outcomes when using this compound as a precursor?

Q. What are the documented stability concerns for this compound during long-term storage?

- Thermal Decomposition : Avoid temperatures >40°C to prevent explosive degradation.

- Light Sensitivity : Store in amber vials under argon.

- Moisture : Anhydrous conditions prevent hydrolysis to amines .

Methodological Innovations

Q. What advancements in flow chemistry improve the scalability of this compound synthesis?

Microreactors enable precise temperature control and rapid mixing, reducing reaction times from hours to minutes. Continuous flow systems also minimize azide accumulation, enhancing safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.